molecular formula C9H19NO B2763927 4-(Tert-butoxy)piperidine CAS No. 178312-67-9

4-(Tert-butoxy)piperidine

Cat. No.: B2763927
CAS No.: 178312-67-9
M. Wt: 157.257
InChI Key: FOANNJQFHJONSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Piperidine (B6355638) Scaffolds in Organic Chemistry

The piperidine ring, a six-membered heterocycle containing one nitrogen atom, is one of the most significant structural units in organic and medicinal chemistry. nih.gov This scaffold is a cornerstone in the design of a vast number of pharmaceuticals and naturally occurring alkaloids. nih.govresearchgate.net More than 70 commercially available drugs feature the piperidine framework, which is integral to treatments for a wide array of conditions, including cancer, hypertension, and neurological disorders. researchgate.netmdpi.com The prevalence of this scaffold can be attributed to several key factors. The sp3-hybridized state of its carbon and nitrogen atoms provides a flexible, three-dimensional geometry that allows for precise spatial orientation of functional groups, which is crucial for effective interaction with biological targets. nih.gov

Furthermore, the piperidine ring is a versatile synthetic building block. ijnrd.org Its nitrogen atom can be readily functionalized, and the carbon atoms of the ring can be substituted to create a diverse library of derivatives. ijnrd.org The development of efficient and cost-effective methods for synthesizing substituted piperidines remains a significant objective in contemporary organic chemistry. nih.gov Researchers utilize various strategies, including cyclization, cycloaddition, and multicomponent reactions, to construct this valuable heterocyclic system. nih.govtaylorfrancis.com The introduction of chiral piperidine scaffolds can modulate physicochemical properties, enhance biological activity and selectivity, and improve the pharmacokinetic profiles of drug candidates. thieme-connect.com

Academic Importance of Ether-Functionalized Amines in Synthetic Design

Ether-functionalized amines are a class of organic compounds that incorporate both an ether linkage (R-O-R') and an amine group. scribd.com This combination of functional groups imparts unique chemical properties that are of significant academic and practical interest. The ether group, while generally considered chemically robust, can influence a molecule's polarity, hydrogen bonding capacity, and conformational preferences. In the context of amines, which are basic and often nucleophilic, the presence of a nearby ether moiety can modulate these characteristics. researchgate.net

The academic importance of these structures lies in their utility as synthetic intermediates and as components of functional materials. For instance, ether-functionalized ionic liquids have been synthesized and studied for their distinct properties, such as potentially lower viscosity and tailored solubility profiles, compared to their simple alkyl-substituted counterparts. nih.govacs.org In synthetic design, the ether group can act as a directing group or a stable linker, while the amine provides a reactive handle for further chemical transformations. orgosolver.com The synthesis of molecules containing this dual functionality often involves methods like the nucleophilic substitution of haloacetic acid derivatives or the Mitsunobu reaction, which allows for the formation of the ether bond under mild conditions. mdpi.comnih.gov

Historical Overview of Research on 4-(Tert-butoxy)piperidine and Related Chemical Structures

Research into piperidine derivatives is extensive, dating back over a century. However, the specific compound this compound and its direct precursors are products of more modern synthetic chemistry, largely driven by the needs of medicinal chemistry and the development of protecting group strategies. The historical trajectory is closely linked to the chemistry of 4-hydroxypiperidine (B117109) and the use of the tert-butoxycarbonyl (Boc) group for nitrogen protection.

Early research focused on the synthesis and reactions of simpler piperidine derivatives. The development of robust protecting groups, such as the Boc group, was a critical advancement that enabled chemists to selectively modify one part of a molecule while another reactive site, like the piperidine nitrogen, was masked. This led to the widespread availability and use of intermediates like 1-Boc-4-piperidone and tert-butyl 4-hydroxypiperidine-1-carboxylate. cymitquimica.com

Scope and Current Research Trajectory of this compound Studies

The current research involving this compound and similarly substituted piperidines is primarily focused on their application as building blocks in the synthesis of complex, biologically active molecules. The tert-butoxy (B1229062) group at the 4-position provides a moderately lipophilic and sterically bulky substituent that can be used to probe specific binding pockets in biological targets like enzymes and receptors. acs.org

Recent studies demonstrate the use of 4-alkoxy and 4-phenoxy-substituted piperidines in the development of novel therapeutic agents. For example, piperidine derivatives are being investigated as inhibitors of enzymes crucial for the survival of pathogens like Mycobacterium tuberculosis and as modulators of ion channels involved in neuropathic pain. nih.govresearchgate.net In these studies, the piperidine core serves as a central scaffold, and the substituent at the 4-position is varied to optimize potency and selectivity. For instance, research into inhibitors of protein kinase B (Akt) for cancer therapy involved the synthesis of various 4-substituted piperidines to improve metabolic stability and oral bioavailability. acs.org The this compound moiety, or analogous structures, can be incorporated to fine-tune the molecule's properties, aiming to enhance its drug-like characteristics. thieme-connect.com The ongoing trajectory of research is therefore directed towards the strategic incorporation of such fragments into larger molecules to address complex diseases. mdpi.comontosight.ai

Data Tables

Table 1: Physicochemical Properties of Related Piperidine Intermediates

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
1-Boc-4-piperidone79099-07-3C₁₀H₁₇NO₃199.25
tert-Butyl 4-hydroxypiperidine-1-carboxylate109384-19-2C₁₀H₁₉NO₃201.26
4-Hydroxypiperidine5382-16-1C₅H₁₁NO101.15

Data sourced from publicly available chemical databases.

Table 2: Examples of Synthetic Reactions for Piperidine Functionalization

Reaction TypePrecursorsReagentsProduct TypeReference
Mitsunobu ReactionN-Boc-4-hydroxymethylpiperidine, Phenol derivativeDIAD, TPPAryl ether linked piperidine nih.gov
Reductive AminationPiperidine derivative, AldehydeSodium triacetoxyborohydrideN-alkylated piperidine nih.gov
N-Boc DeprotectionN-Boc protected piperidineTrifluoroacetic Acid or HClFree piperidine amine nih.gov
Nucleophilic SubstitutionN-Boc-piperazine, tert-Butyl bromoacetateTriethylamineN-alkylated piperazine mdpi.com

DIAD: Diisopropyl azodicarboxylate; TPP: Triphenylphosphine

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,3)11-8-4-6-10-7-5-8/h8,10H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOANNJQFHJONSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Tert Butoxy Piperidine

O-Alkylation Strategies for 4-Hydroxypiperidine (B117109) Precursors

The direct formation of the tert-butyl ether linkage on a 4-hydroxypiperidine scaffold is a common and effective strategy for synthesizing 4-(tert-butoxy)piperidine. This approach encompasses several established and modern etherification techniques.

Williamson Ether Synthesis and Optimized Variants

The Williamson ether synthesis, a classic method for forming ethers, involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comlibretexts.org In the context of this compound synthesis, this would typically involve the deprotonation of 4-hydroxypiperidine to form the corresponding alkoxide, followed by reaction with a tert-butyl halide. However, the use of a tertiary alkyl halide like tert-butyl bromide presents a significant challenge, as it strongly favors elimination reactions (E2 mechanism) over the desired substitution (SN2 mechanism), especially with a strong, unhindered base. masterorganicchemistry.comrichmond.edu This often leads to the formation of isobutylene (B52900) as a major byproduct, significantly reducing the yield of the desired ether.

To circumvent this limitation, optimized variants of the Williamson ether synthesis are employed. These modifications often involve the use of milder bases or alternative tert-butylating agents to suppress the competing elimination reaction.

Reactant 1Reactant 2Base/CatalystKey Considerations
4-HydroxypiperidineTert-butyl bromideStrong Base (e.g., NaH)Prone to E2 elimination, leading to low yields of the desired ether. masterorganicchemistry.com
4-HydroxypiperidineIsobutyleneAcid CatalystCan be an effective alternative to traditional Williamson synthesis.

Mitsunobu Reaction for Stereoselective Tert-butyl Ether Formation

The Mitsunobu reaction offers a powerful and reliable alternative for the synthesis of this compound, particularly when stereochemical control is crucial. organic-chemistry.orgwikipedia.org This reaction facilitates the conversion of primary and secondary alcohols to a wide range of functional groups, including ethers, with a predictable inversion of stereochemistry. missouri.edu The reaction typically employs a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

In this process, the triphenylphosphine and DEAD combine to activate the hydroxyl group of 4-hydroxypiperidine, making it a good leaving group. organic-chemistry.org Subsequent nucleophilic attack by the tert-butoxide, generated from tert-butanol, proceeds via an SN2 mechanism, resulting in the formation of the tert-butyl ether with inversion of configuration at the C-4 position. missouri.edu The acidic nature of the nucleophile is a key factor for the success of the Mitsunobu reaction. missouri.edu

ReagentsRoleKey Features
4-HydroxypiperidineStarting MaterialThe alcohol to be converted.
Tert-butanolNucleophile SourceProvides the tert-butoxy (B1229062) group.
Triphenylphosphine (PPh3)ActivatorActivates the hydroxyl group. organic-chemistry.org
Diethyl azodicarboxylate (DEAD)OxidantFacilitates the redox process. wikipedia.org

This method is particularly advantageous for synthesizing stereochemically defined analogs of this compound.

Transition Metal-Catalyzed Alkoxylation Approaches

In recent years, transition metal-catalyzed reactions have emerged as a powerful tool for the formation of C-O bonds, including the synthesis of tert-butyl ethers. While specific examples for the direct tert-butoxylation of 4-hydroxypiperidine are not extensively detailed in the provided search results, the general principles of these methods suggest their potential applicability. These reactions often offer advantages in terms of milder reaction conditions and broader functional group tolerance compared to traditional methods. Potassium tert-butoxide, in particular, has shown significant utility in transition metal-free coupling reactions, acting as a base, nucleophile, or single electron donor. nih.gov

Reduction of 4-(Tert-butoxy)pyridinium Salts or 4-(Tert-butoxy)pyridines

An alternative synthetic strategy involves the initial formation of a 4-(tert-butoxy)pyridine or a corresponding pyridinium salt, followed by the reduction of the aromatic ring to the desired piperidine (B6355638). This approach is particularly useful when the starting pyridine (B92270) derivatives are readily available.

Catalytic Hydrogenation Methods for Ring Saturation

Catalytic hydrogenation is a widely used and efficient method for the reduction of pyridines to piperidines. asianpubs.orgresearchgate.net This process typically involves the use of a metal catalyst, such as platinum(IV) oxide (PtO2, Adams' catalyst), palladium on carbon (Pd/C), or rhodium on carbon (Rh/C), in the presence of hydrogen gas. asianpubs.orgresearchgate.net The reaction is often carried out under acidic conditions, for example, using glacial acetic acid as a solvent, which can enhance the rate and efficiency of the reduction. asianpubs.org

The hydrogenation of 4-(tert-butoxy)pyridine would proceed via the addition of three equivalents of hydrogen across the double bonds of the pyridine ring to yield this compound. The conditions for these reactions, such as pressure and temperature, can often be demanding. researchgate.net However, methods using PtO2 as a catalyst have been reported to proceed under relatively mild conditions. asianpubs.org Similarly, N-substituted pyridinium salts can also undergo catalytic hydrogenation with PtO2 to afford the corresponding piperidine derivatives. asianpubs.org

CatalystConditionsSubstrate
Platinum(IV) oxide (PtO2)H2, Glacial Acetic AcidSubstituted Pyridines
Palladium on Carbon (Pd/C)H2Pyridine Derivatives
Rhodium on Carbon (Rh/C)H2Pyridine Derivatives

Hydride Reduction Techniques for Unsaturated Precursors

Hydride reducing agents, such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4), are powerful reagents for the reduction of various functional groups. pharmaguideline.comlibretexts.org While they are commonly used for the reduction of carbonyl compounds, their application in the complete reduction of pyridines to piperidines is more limited.

The reduction of pyridinium salts, however, is a more viable approach. The positive charge on the nitrogen atom makes the pyridine ring more susceptible to nucleophilic attack by a hydride ion. The partial reduction of pyridinium salts can lead to the formation of dihydropyridones. nih.gov For the complete reduction to a piperidine, stronger reducing agents or harsher reaction conditions might be necessary. The choice between LiAlH4 and NaBH4 is critical, as LiAlH4 is a much stronger reducing agent and reacts violently with protic solvents, while NaBH4 is milder and can be used in alcoholic or even aqueous solutions. pharmaguideline.comlibretexts.org The reactivity difference also dictates their selectivity; for instance, NaBH4 can selectively reduce aldehydes and ketones in the presence of less reactive esters. chemistrysteps.com

Hydride ReagentReactivitySuitable Substrates
Sodium Borohydride (NaBH4)MilderPyridinium Salts
Lithium Aluminum Hydride (LiAlH4)StrongerPyridinium Salts

Synthesis via Ring-Closure Reactions Incorporating a Tert-butoxy Moiety

The formation of the piperidine ring through intramolecular cyclization is a fundamental strategy in heterocyclic chemistry. researchgate.net For the synthesis of this compound, this approach would involve cyclizing a linear precursor that already contains the key tert-butoxy group. One such strategy is the double reductive amination of a dicarbonyl compound. chim.itnih.gov This "one-pot" cascade reaction, involving sequential imine formation and reduction steps, is an efficient method for creating the piperidine skeleton. chim.it The synthesis could start from a precursor molecule containing a tert-butoxy group, which then undergoes oxidative cleavage of a double bond to form a reactive diformyl intermediate. nih.gov This intermediate can then be cyclized through reductive amination to form the desired piperidine ring with the tert-butoxy group at the 4-position. nih.gov

Baldwin's rules for ring closure provide a theoretical framework for predicting the favorability of various intramolecular cyclizations based on the size of the ring being formed and the geometry of the reacting centers. libretexts.orgyoutube.com These rules are essential for designing effective ring-closure syntheses.

Derivatization of 4-Oxopiperidine Precursors with Tert-butanol

A common and versatile approach to this compound begins with a pre-formed 4-oxopiperidine (also known as 4-piperidone) ring, which is then functionalized. This method typically involves the reduction of the ketone to a hydroxyl group, followed by etherification.

A plausible and widely used method for forming the tert-butyl ether is the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other leaving group from a tert-butyl-containing electrophile. wikipedia.org Alternatively, and more practically for a tertiary ether, 4-hydroxypiperidine can be reacted with a source of a tert-butyl group, such as isobutylene, under acidic conditions. The tert-butoxy group is often used as a protecting group in organic synthesis, particularly for amines (as N-Boc), but its installation as a C4-ether requires distinct chemical strategies. orgsyn.orggoogle.com

Reductive Amination Routes from 4-Oxopiperidines

Reductive amination, or reductive alkylation, is a powerful method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine through an intermediate imine. wikipedia.orgmasterorganicchemistry.com This reaction is typically performed as a one-pot synthesis where an amine and a carbonyl compound are reacted in the presence of a reducing agent. wikipedia.org

While this method is primarily used to synthesize 4-amino-piperidine derivatives, its principles are relevant. The reaction involves the condensation of a 4-oxopiperidine with an amine to form an iminium ion, which is then reduced. harvard.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride and sodium cyanoborohydride being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.comharvard.edu The reaction is sensitive to pH, which must be controlled to facilitate both imine formation and reduction. harvard.edu Although not a direct route to the target ether, this methodology is fundamental in piperidine chemistry and highlights the reactivity of the 4-oxo position.

Table 1: Common Reducing Agents in Reductive Amination

Reducing Agent Typical Conditions Notes
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Acetic acid, Dichloromethane Highly selective, non-toxic byproducts. harvard.edu
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7 Selective but highly toxic. harvard.edu
Catalytic Hydrogenation (H₂/Catalyst) Pt, Pd, or Ni catalyst A method used in direct reductive amination. wikipedia.org

Grignard or Organolithium Addition to 4-Piperidone Followed by Ether Formation

Grignard and organolithium reagents are potent carbon-based nucleophiles used extensively for forming new carbon-carbon bonds. wisc.eduadichemistry.com The reaction of a Grignard reagent, such as tert-butylmagnesium bromide, with 4-oxopiperidine would involve the nucleophilic attack of the tert-butyl group on the electrophilic carbonyl carbon. adichemistry.commasterorganicchemistry.com

This reaction, after an acidic workup, yields a tertiary alcohol, specifically 4-tert-butyl-4-hydroxypiperidine. adichemistry.com This creates a new C-C bond, not the C-O bond required for this compound. The outline's suggestion of "followed by ether formation" from this specific tertiary alcohol intermediate is not a standard or direct pathway to the target compound. A more conventional approach to the target ether would involve the Williamson ether synthesis starting from 4-hydroxypiperidine, as previously mentioned. wikipedia.orglibretexts.org

Table 2: Products of Grignard Reactions with Carbonyls

Carbonyl Compound Grignard Reagent (R-MgX) Final Product (after workup)
Formaldehyde R-MgX Primary Alcohol
Aldehyde R-MgX Secondary Alcohol
Ketone R-MgX Tertiary Alcohol
Ester 2 eq. R-MgX Tertiary Alcohol
Carbon Dioxide R-MgX Carboxylic Acid

(Data sourced from wisc.eduadichemistry.commasterorganicchemistry.com)

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of piperidine derivatives is an area of growing importance, aiming to reduce environmental impact and improve efficiency. nih.govunibo.it Key goals include using less hazardous chemicals, employing renewable feedstocks, and designing energy-efficient processes. unibo.it For instance, catalytic systems that allow for high atom economy and the use of environmentally benign solvents are highly desirable. researchgate.net

Recent advancements have demonstrated the synthesis of piperidine from biomass-derived platform chemicals like furfural, utilizing specialized catalysts under mild conditions. nih.gov Such strategies represent a significant step towards the sustainable production of N-heterocycles. nih.gov

Solvent-Free and Reduced-Solvent Methodologies

A core principle of green chemistry is the reduction or elimination of volatile organic solvents. Research has shown that some reactions, such as the initial condensation step in a reductive amination, can be performed as a solvent-free, solid-solid reaction, often with quantitative yields. researchgate.net Additionally, the use of piperidine itself as an organo-base catalyst in aqueous media like ethanol highlights a move towards greener solvent systems. researchgate.net The development of protocols that operate in water or under solvent-free conditions significantly reduces the process mass intensity (PMI) and environmental footprint of the synthesis. researchgate.netrsc.org

Heterogeneous Catalysis for Sustainable Production

Heterogeneous catalysts offer significant advantages for sustainable chemical production, including ease of separation from the reaction mixture, potential for recycling, and enhanced stability. In the context of piperidine synthesis, a ruthenium-cobalt surface single-atom alloy (SSAA) catalyst has been developed for the conversion of furfural into piperidine. nih.gov This catalyst facilitates a cascade process involving amination, hydrogenation, and ring rearrangement under mild conditions, achieving high yields. nih.gov The development of such robust and reusable catalysts is crucial for creating economically and ecologically viable industrial processes for piperidine and its derivatives. nih.gov

Atom Economy and Waste Minimization Strategies

The synthesis of this compound, as with any chemical manufacturing process, is increasingly scrutinized through the lens of green chemistry. Central to this evaluation are the principles of atom economy and the implementation of effective waste minimization strategies. These concepts shift the focus from merely maximizing percentage yield to designing synthetic routes that maximize the incorporation of all reactant materials into the final product, thereby preventing waste at its source. rsc.orgprimescholars.com

Atom economy is a theoretical measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular mass of the desired product to the sum of the molecular masses of all reactants used in the stoichiometric equation. primescholars.com A high atom economy signifies that most of the atoms from the reactants are found in the desired product, with minimal generation of unwanted byproducts. nih.gov This is distinct from reaction yield, which can be high even in a process that generates significant waste. rsc.orgprimescholars.com For fine chemical and pharmaceutical synthesis, which often involves complex, multi-step processes, achieving high atom economy is a significant challenge. primescholars.com

Strategies to enhance the sustainability of synthesizing this compound and related piperidine structures focus on several key areas of green chemistry:

Catalytic Reagents: A primary strategy for improving atom economy and reducing waste is the replacement of stoichiometric reagents with catalytic ones. researchgate.net Catalysts, used in small quantities, can facilitate transformations multiple times and are often recyclable, drastically reducing the waste stream compared to stoichiometric reagents which are consumed in the reaction and become part of the byproduct waste. csus.edu For example, ruthenium-catalyzed domino reactions have been developed for the atom-economical synthesis of nitrogen heterocycles, presenting a novel way to form the piperidine core in a single catalytic step from simple linear precursors. nih.gov Such catalytic processes avoid the large quantities of waste associated with traditional methods that may use metal hydrides or other stoichiometric reagents.

Reaction Design: The intrinsic atom economy of a reaction is dictated by its type. Addition and rearrangement reactions are inherently 100% atom-economical in theory, as all reactant atoms are incorporated into the product. nih.govscranton.edu In contrast, substitution and elimination reactions generate byproducts and thus have lower atom economies. primescholars.com Designing synthetic pathways for this compound that favor cycloadditions, rearrangements, or domino reactions can lead to significantly more efficient and less wasteful processes. nih.gov

Mechanochemistry: The use of mechanochemical methods, where reactions are induced by mechanical force (e.g., ball milling) rather than conventional heating in a solvent, offers a powerful approach to waste minimization. chemrxiv.org These techniques can dramatically reduce or even eliminate the need for bulk solvents, which are a major contributor to the Process Mass Intensity (PMI) of a chemical process. chemrxiv.org Furthermore, mechanochemistry can lead to more selective reactions, simplifying purification and reducing the waste generated from workup procedures like column chromatography. chemrxiv.org

Process Mass Intensity (PMI): Beyond atom economy, a more holistic metric is the PMI, which considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a specific mass of the final product. nih.govmdpi.com The pharmaceutical industry, for example, can have E-factors (kilograms of waste per kilogram of product) ranging from 25 to over 100. researchgate.net Minimizing solvent use, recycling reagents, and designing one-pot or telescoped reactions are critical strategies for lowering the PMI in the synthesis of intermediates like this compound. researchgate.netosti.gov

The following table provides a comparative overview of traditional versus green chemistry-guided synthetic approaches, highlighting the impact on waste and efficiency.

MetricTraditional Synthetic ApproachGreen Chemistry Approach
Reagents Stoichiometric (e.g., metal hydrides, strong bases)Catalytic (e.g., transition metals, enzymes)
Atom Economy Often low (<50%) due to byproduct formationPotentially high (>80%), especially in addition or domino reactions
Solvent Usage High volumes, often chlorinated or hazardous solventsMinimized or solvent-free (mechanochemistry); use of greener solvents
Energy Input Often requires significant heating or coolingAmbient temperature and pressure where possible
Waste Generation High; includes stoichiometric byproducts, used solvents, and purification mediaLow; minimal byproducts, potential for solvent recycling
Process Steps Multi-step with isolation of intermediatesOne-pot or telescoped reactions to reduce workup steps

By integrating these green chemistry principles, the synthesis of this compound can be systematically improved to not only be more economically viable but also significantly more environmentally sustainable.

Chemical Reactivity and Transformation Pathways of 4 Tert Butoxy Piperidine

Reactions at the Piperidine (B6355638) Nitrogen Atom (Secondary Amine)

The nitrogen atom in the 4-(tert-butoxy)piperidine ring is a secondary amine, which is nucleophilic and basic. This allows for a variety of reactions, including the formation of new carbon-nitrogen and heteroatom-nitrogen bonds.

N-Alkylation and N-Arylation Reactions

The nucleophilic nitrogen of this compound can react with electrophilic carbon species to form N-alkyl or N-aryl derivatives.

N-Alkylation is commonly achieved through nucleophilic substitution with alkyl halides or via reductive amination. In direct alkylation, a base is often employed to neutralize the hydrogen halide formed during the reaction. Reductive amination involves the reaction of the piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding N-alkylated product.

N-Arylation typically requires metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. These reactions utilize palladium or copper catalysts to form a carbon-nitrogen bond between the piperidine and an aryl halide or triflate. These methods are broadly applicable to a range of cyclic secondary amines. youtube.comnih.gov

Reaction TypeReagent(s)Catalyst/BaseSolventConditionsProduct Type
N-Alkylation Alkyl Halide (e.g., R-Br, R-I)K2CO3, Et3N, or DIPEAAcetonitrile, DMFRoom Temp. to 70°CN-Alkyl-4-(tert-butoxy)piperidine
Reductive Amination Aldehyde/Ketone (RCHO/RCOR'), NaBH(OAc)3Acetic Acid (catalyst)Dichloroethane (DCE)Room TemperatureN-Alkyl-4-(tert-butoxy)piperidine
N-Arylation Aryl Halide (e.g., Ar-Br)Pd(OAc)2 / Ligand (e.g., BINAP)Strong Base (e.g., NaOtBu)Toluene80-130°C
N-Arylation Aryl Boronic Acid (Ar-B(OH)2)Cu(OAc)2Base (e.g., Pyridine)Dichloromethane (DCM)Room Temperature

N-Acylation and N-Sulfonylation Reactions

N-Acylation involves the reaction of this compound with acylating agents like acyl chlorides or anhydrides to form stable amide products. These reactions are typically rapid and can be performed under various conditions, including in the presence of a base to scavenge the acidic byproduct. orientjchem.orgnih.gov Catalyst-free acylations in aqueous media have also been developed as an environmentally friendly approach. nih.gov

N-Sulfonylation results in the formation of a sulfonamide through the reaction of the piperidine with a sulfonyl chloride (e.g., tosyl chloride, mesyl chloride) in the presence of a base such as triethylamine or pyridine (B92270). nih.gov Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups for the nitrogen atom.

Reaction TypeReagent(s)BaseSolventConditionsProduct Type
N-Acylation Acyl Chloride (RCOCl) or Anhydride ((RCO)2O)Triethylamine, PyridineDichloromethane (DCM), THF0°C to Room Temp.N-Acyl-4-(tert-butoxy)piperidine
N-Acylation N-Protected AminoacylbenzotriazoleNoneWaterMicrowave, 50°CN-Acyl-4-(tert-butoxy)piperidine
N-Sulfonylation Sulfonyl Chloride (RSO2Cl)Triethylamine, PyridineDichloromethane (DCM)0°C to Room Temp.N-Sulfonyl-4-(tert-butoxy)piperidine

Formation of N-Oxides and Related Oxidative Transformations

The nitrogen atom of a secondary amine like this compound cannot be directly oxidized to a stable N-oxide. This transformation is characteristic of tertiary amines. Therefore, to form an N-oxide from this compound, it must first be converted to an N-substituted tertiary amine via reactions such as N-alkylation.

Once the corresponding N-alkyl-4-(tert-butoxy)piperidine is formed, it can be oxidized to the N-oxide. thieme-connect.de Common oxidizing agents for this transformation include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (mCPBA), and 2-sulfonyloxaziridines. thieme-connect.degoogle.comgoogle.com N-oxides are polar, hygroscopic compounds with applications as oxidants and have been explored as potential prodrugs in medicinal chemistry. google.comgoogle.comnih.gov

Reaction TypeSubstrateReagent(s)SolventConditionsProduct Type
N-Oxidation N-Alkyl-4-(tert-butoxy)piperidinem-CPBADichloromethane (DCM)0°C to Room Temp.N-Alkyl-4-(tert-butoxy)piperidine N-oxide
N-Oxidation N-Alkyl-4-(tert-butoxy)piperidineHydrogen Peroxide (H2O2)Methanol, AcetoneRoom TemperatureN-Alkyl-4-(tert-butoxy)piperidine N-oxide

Quaternization and Salt Formation

Salt Formation is a fundamental acid-base reaction. As a secondary amine, this compound readily reacts with both inorganic and organic acids to form the corresponding piperidinium salts. For example, treatment with hydrochloric acid yields 4-(tert-butoxy)piperidinium chloride.

Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt, which bears a permanent positive charge. researchgate.net Similar to N-oxide formation, this compound must first be converted to a tertiary amine (e.g., N-methyl-4-(tert-butoxy)piperidine). This tertiary amine can then react with an excess of an alkylating agent, such as methyl iodide, to yield a quaternary ammonium salt. google.com These reactions are often performed at elevated temperatures and can be influenced by the solvent and the nature of the alkylating agent. researchgate.netgoogle.com

Reaction TypeSubstrateReagent(s)SolventConditionsProduct Type
Salt Formation This compoundHCl, HBr, etc.Ether, DioxaneRoom Temperature4-(tert-butoxy)piperidinium salt
Quaternization N-Alkyl-4-(tert-butoxy)piperidineAlkyl Halide (e.g., CH3I)Acetonitrile, DMFRoom Temp. to 100°CN,N-Dialkyl-4-(tert-butoxy)piperidinium salt

N-Protection and Deprotection Strategies (e.g., Boc, Cbz, Fmoc)

To prevent unwanted reactions at the nitrogen atom during a multi-step synthesis, it is often necessary to install a protecting group. Carbamates are the most common class of protecting groups for amines. youtube.commasterorganicchemistry.com

Boc (tert-butoxycarbonyl): This group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. google.com It is stable to a wide range of conditions but is readily removed with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. masterorganicchemistry.comchemicalbook.com

Cbz (carboxybenzyl): Introduced using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to acidic and basic conditions but is cleaved by catalytic hydrogenation (e.g., H2, Pd/C). masterorganicchemistry.com

Fmoc (9-fluorenylmethyloxycarbonyl): This group is introduced using reagents like Fmoc-Cl or Fmoc-OSu. total-synthesis.comnih.gov It is notably labile to basic conditions, typically being removed with a solution of piperidine in DMF, while remaining stable to acid. masterorganicchemistry.comtotal-synthesis.com

Protecting GroupProtection Reagent(s)Deprotection Condition(s)Stability
Boc Di-tert-butyl dicarbonate (Boc2O), Base (e.g., NaHCO3)Strong Acid (TFA, HCl in Dioxane)Base, Hydrogenation
Cbz Benzyl Chloroformate (Cbz-Cl), Base (e.g., NaHCO3)Catalytic Hydrogenation (H2, Pd/C)Acid, Mild Base
Fmoc Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO3)Base (e.g., 20% Piperidine in DMF)Acid, Hydrogenation

Reactions Involving the Tert-butoxy (B1229062) Ether Group

The tert-butoxy group in this compound is a tert-butyl ether. Ethers are generally unreactive and stable to many reagents, including bases, nucleophiles, and mild acids, which is why the tert-butyl group is often used as a protecting group for alcohols. harvard.edu

The primary reaction of the tert-butoxy group is acid-catalyzed cleavage . This reaction occurs under strong acidic conditions, such as with hydrobromic acid (HBr), hydroiodic acid (HI), or trifluoroacetic acid (TFA). libretexts.orgmdma.ch The cleavage of a tertiary ether proceeds through a stable tertiary carbocation intermediate (tert-butyl cation), following either an SN1 or E1 mechanism. libretexts.orgwikipedia.org

In the case of this compound, treatment with a strong acid leads to the protonation of the ether oxygen, followed by the loss of the stable tert-butyl cation. This cation can be trapped by a nucleophile (SN1 pathway) or lose a proton to form isobutylene (B52900) (E1 pathway). The other product of this reaction is 4-hydroxypiperidine (B117109), which would be protonated under the acidic conditions to form the corresponding salt. libretexts.org This cleavage reaction is a common method for deprotecting tert-butyl protected alcohols. The tert-butoxy group is notably stable under conditions used to remove many other protecting groups, such as the basic conditions for Fmoc removal or hydrogenation for Cbz removal. researchgate.net

Acid-Catalyzed Ether Cleavage to 4-Hydroxypiperidine

The cleavage of the ether bond in this compound to yield 4-hydroxypiperidine is a fundamental transformation, typically achieved under acidic conditions. This reaction proceeds through a mechanism that leverages the stability of the resulting tert-butyl carbocation.

The process is initiated by the protonation of the ether oxygen atom by a strong acid, such as trifluoroacetic acid (TFA), hydrochloric acid (HCl), or hydrobromic acid (HBr) libretexts.orgwikipedia.orgmasterorganicchemistry.com. This protonation converts the alkoxy group into a good leaving group (tert-butanol). Subsequently, the C-O bond cleaves, leading to the formation of 4-hydroxypiperidine and a stable tertiary carbocation, the tert-butyl cation libretexts.orgstudy.comfiveable.me. The stability of this carbocation facilitates the reaction, which can often proceed under mild conditions libretexts.org. The reaction mechanism is generally considered to be SN1 or E1 in nature libretexts.orgwikipedia.orglongdom.org. The tert-butyl cation can then be trapped by a nucleophile or undergo elimination to form isobutylene stackexchange.com.

Aqueous phosphoric acid has also been reported as an effective and mild reagent for the deprotection of tert-butyl ethers, offering an environmentally benign alternative to other strong acids organic-chemistry.org.

Table 1: Reagents for Acid-Catalyzed Cleavage of Tert-Butyl Ethers

Reagent Typical Conditions Mechanism Reference
Trifluoroacetic Acid (TFA) Dichloromethane, 0 °C to rt SN1/E1 libretexts.org
Hydrochloric Acid (HCl) Aqueous solution SN1/E1 wikipedia.org
Hydrobromic Acid (HBr) Aqueous solution SN1/E1 libretexts.org

Metal-Catalyzed Ether Cleavage Reactions

In addition to acid-catalyzed methods, the cleavage of the tert-butyl ether in this compound can be accomplished using various metal-based catalysts. These methods often provide milder reaction conditions and can exhibit greater functional group tolerance.

Lewis acids such as zinc bromide (ZnBr₂) have been employed for the chemoselective hydrolysis of tert-butyl esters, and this methodology can be extended to tert-butyl ethers researchgate.net. Cerium(III) chloride in combination with sodium iodide (CeCl₃/NaI) in acetonitrile is another effective system for the deprotection of tert-butyl ethers researchgate.netacs.org.

Transition metal catalysts have also been developed for this transformation. For instance, copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been reported to catalytically cleave tert-butyl groups from amides, and this can be applied to ethers as well bath.ac.uk. Furthermore, palladium and ruthenium-based catalytic systems, often in the presence of a silane reducing agent, have been shown to facilitate the deprotection of tert-butyl ethers under mild conditions researchgate.net. A catalytic protocol using the tris-4-bromophenylamminium radical cation (magic blue) and triethylsilane also provides a mild method for the cleavage of the C-O bond in tert-butyl ethers organic-chemistry.orgacs.orgorganic-chemistry.org.

Table 2: Metal-Based Reagents for Tert-Butyl Ether Cleavage

Reagent/Catalyst Co-reagent/Conditions Reference
Cerium(III) chloride (CeCl₃) Sodium Iodide (NaI) in Acetonitrile researchgate.netacs.org
Zinc Bromide (ZnBr₂) Dichloromethane researchgate.net
Copper(II) triflate (Cu(OTf)₂) Dichloromethane, room temperature bath.ac.uk
Tris-4-bromophenylamminium radical cation Triethylsilane organic-chemistry.orgacs.orgorganic-chemistry.org

Potential Rearrangement Reactions Involving the Tert-butoxy Moiety

The formation of a tert-butyl carbocation during the acid-catalyzed cleavage of this compound introduces the possibility of rearrangement reactions. The Wagner-Meerwein rearrangement is a classic example of a 1,2-rearrangement of carbocations to form a more stable carbocation wikipedia.orgjk-sci.com.

In the context of the tert-butyl cation generated from this compound, this carbocation is already a stable tertiary carbocation. Therefore, a standard Wagner-Meerwein rearrangement to a more stable carbocation is unlikely. However, under certain conditions, particularly in the presence of strong acids and at elevated temperatures, the tert-butyl cation could potentially undergo other transformations or react with other species present in the reaction mixture. For instance, it can be deprotonated to form isobutylene study.comstackexchange.com. While rearrangement of the tert-butyl cation itself is not a primary pathway, understanding the reactivity of this intermediate is crucial for predicting potential side products in acid-catalyzed reactions of this compound.

Reactions at the Piperidine Ring Carbons (Excluding Nitrogen and C4 Substituent)

Alpha-Lithiation and Subsequent Electrophilic Quenching

Functionalization of the piperidine ring at the carbon atom adjacent to the nitrogen (the α-position) can be achieved through directed metallation, specifically α-lithiation. This strategy typically requires the presence of an activating group on the piperidine nitrogen, such as a tert-butoxycarbonyl (Boc) group whiterose.ac.ukresearchgate.netwhiterose.ac.uk.

The process involves treating the N-protected piperidine with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) whiterose.ac.ukmdpi.com. This generates a nucleophilic organolithium species at the α-position. This intermediate can then be quenched with a variety of electrophiles, such as aldehydes, ketones, alkyl halides, or carbon dioxide, to introduce a new substituent at the C2 position of the piperidine ring whiterose.ac.ukresearchgate.netmdpi.com. The use of chiral ligands can facilitate enantioselective lithiation and subsequent functionalization whiterose.ac.ukresearchgate.net.

Ring-Opening Reactions under Specific Conditions

While the piperidine ring is generally stable, it can undergo ring-opening reactions under specific conditions, particularly when appropriately activated. For example, the ring opening of 1-tert-butoxycarbonyl-3,4-epoxypiperidine with amine nucleophiles has been reported znaturforsch.com. In this case, the epoxide functionality provides the necessary strain and electrophilicity to facilitate nucleophilic attack and subsequent ring opening of the epoxide, leading to trans-3,4-disubstituted piperidines znaturforsch.com.

Although this example does not involve this compound directly, it illustrates a plausible pathway for piperidine ring transformation. The presence of a suitable leaving group or a strained ring system incorporated into the piperidine core would be necessary to promote such ring-opening reactions.

Remote Functionalization of the Piperidine Core

Directing group strategies have enabled the functionalization of C-H bonds at positions remote from the nitrogen atom in the piperidine ring. These methods provide a powerful tool for introducing substituents at the C3 and C4 positions, which are traditionally more challenging to functionalize directly nih.gov.

For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed for the site-selective functionalization of N-Boc-piperidine at the C2, C3, or C4 positions, with the selectivity being controlled by the choice of catalyst and the nitrogen protecting group nih.govnih.gov. Palladium-catalyzed C-H activation has also been utilized for the arylation of piperidines at the C4 position, often requiring a directing group attached to the piperidine nitrogen to guide the catalyst to the desired C-H bond acs.org. These advanced methodologies allow for the late-stage functionalization of the piperidine core, providing access to a wide range of substituted piperidine derivatives.

Stereochemical Implications in Reactivity and Transformations

The stereochemical landscape of this compound plays a pivotal role in its reactivity and the stereochemical outcome of its transformations. The bulky tert-butoxy group at the C-4 position significantly influences the conformational equilibrium of the piperidine ring, which in turn dictates the facial selectivity of incoming reagents and the stereoisomeric purity of the resulting products.

The piperidine ring predominantly adopts a chair conformation to minimize torsional strain. In 4-substituted piperidines, the substituent can occupy either an axial or an equatorial position. The large steric bulk of the tert-butyl group creates a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogen atoms at C-2 and C-6. This conformational locking has profound implications for the stereochemical course of reactions at other positions on the ring.

For instance, in reactions involving the formation of new stereocenters, the fixed chair conformation with the equatorial 4-tert-butoxy group can lead to high diastereoselectivity. The bulky substituent can effectively shield one face of the molecule, directing the approach of reagents to the less hindered face. This principle is exploited in the stereoselective synthesis of various piperidine derivatives where the 4-tert-butoxy group acts as a stereocontrol element.

In the synthesis of polysubstituted piperidines, the stereochemical information embedded in a chiral precursor derived from this compound can be transferred to new stereocenters. For example, the diastereoselective functionalization of the piperidine ring can be achieved by leveraging the conformational bias imposed by the 4-tert-butoxy substituent.

Furthermore, the stereochemistry at the C-4 position can influence the outcome of reactions that proceed through cyclic transition states. The spatial arrangement of the tert-butoxy group can favor or disfavor certain transition state geometries, thereby leading to the preferential formation of one stereoisomer over another.

The development of synthetic methods for creating chiral piperidine structures often relies on stereoselective reactions. While many approaches focus on creating stereocenters at the C-2 and C-6 positions, the presence of a substituent at C-4, such as the tert-butoxy group, can be instrumental in controlling the stereochemistry of adjacent positions. For example, in the synthesis of cis- and trans-isomers of substituted pipecolinates, conformational control is a key strategy to achieve the desired diastereoselectivity. rsc.org The hydrogenation of substituted pyridines often leads to the formation of cis-piperidines, which can then be epimerized to the thermodynamically more stable trans-isomers. rsc.org

The stereochemical outcome of reactions on the piperidine ring is not only dependent on the starting materials but also on the reaction mechanism. masterorganicchemistry.com Stereospecific reactions, where the stereochemistry of the starting material dictates the stereochemistry of the product, and stereoselective reactions, where one stereoisomer is preferentially formed, are both crucial in the synthesis of complex piperidine-containing molecules. masterorganicchemistry.com The ability to control the stereochemistry is fundamental in medicinal chemistry, as the biological activity of a molecule is often dependent on its three-dimensional structure. nih.govrsc.org

Table 1: Stereochemical Outcomes in Reactions of Piperidine Derivatives

Reaction TypeSubstrateReagent/CatalystKey Stereochemical FeatureDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Pyridine HydrogenationSubstituted PyridinesVarious catalystsFormation of cis-piperidinesNot specified
Epimerizationcis-Methyl substituted pipecolinatesConformational controlFormation of trans-piperidinesNot specified

Applications of 4 Tert Butoxy Piperidine in Advanced Organic Synthesis and Materials Science

As a Nucleophilic Reagent in Organic Synthesis

The nitrogen atom of the piperidine (B6355638) ring in 4-(tert-butoxy)piperidine is nucleophilic and participates in various substitution reactions. The Boc protecting group modulates this reactivity and provides stability during synthetic sequences, allowing for selective reactions at other molecular sites. The unprotected secondary amine can readily engage in nucleophilic substitution reactions.

One primary application is in nucleophilic aromatic substitution (SNAr) reactions. For instance, piperidine can react with activated aryl substrates, such as ring-substituted N-methylpyridinium compounds. nih.gov The mechanism often involves the addition of the piperidine to the aromatic ring, followed by subsequent steps that lead to the displacement of a leaving group. nih.gov

Another significant use is in the ring-opening of epoxides. The reaction of amine nucleophiles with 1-tert-butoxycarbonyl-3,4-epoxypiperidine results in the formation of trans-β-amino alcohols. znaturforsch.com This transformation is a key step in the synthesis of more complex, substituted piperidine derivatives. The regioselectivity of the epoxide opening can be influenced by the nature of the amine nucleophile and the presence of catalysts. znaturforsch.com

The nucleophilic character of the piperidine nitrogen is also harnessed in alkylation reactions. For example, the secondary amine of Boc-protected piperazine, a related heterocyclic compound, undergoes nucleophilic displacement with tert-butyl bromoacetate under basic conditions to form a new carbon-nitrogen bond. researchgate.net This type of reaction is fundamental for constructing more elaborate molecular frameworks.

Reaction TypeSubstrate ExampleProduct TypeReference
Nucleophilic Aromatic SubstitutionActivated Aryl Halides/PyridiniumsSubstituted Aromatics nih.gov
Epoxide Ring-Opening1-tert-butoxycarbonyl-3,4-epoxypiperidinetrans-β-aminoalcohols znaturforsch.com
Alkylationtert-Butyl BromoacetateN-Alkyl Piperidines/Piperazines researchgate.net

As a Basic Catalyst or Ligand Component in Non-Asymmetric Chemical Transformations

The piperidine moiety is basic due to the lone pair of electrons on the nitrogen atom. This basicity allows it to function as an organocatalyst in various reactions. While specific examples detailing this compound itself as a catalyst are not prevalent, the general principle applies. Tertiary amines, which share structural similarities, are often employed as assisting bases in nucleophilic substitution reactions. mdpi.com

Furthermore, the nitrogen atom in the piperidine ring can act as a ligand, coordinating to metal centers in catalytic complexes. Pyridinooxazoline (PyOx) ligands, for example, which are bidentate dinitrogen ligands, have been successfully used in asymmetric catalysis. researchgate.net The development of efficient, scalable routes to such ligands often starts from simple, commercially available precursors. researchgate.net The synthesis of these complex ligands highlights the potential for piperidine-containing fragments to be incorporated into sophisticated catalytic systems.

Intermediate in the Synthesis of Non-Biologically Active Nitrogen-Containing Heterocycles

This compound and its derivatives are crucial intermediates in the synthesis of a diverse range of nitrogen-containing heterocycles. The piperidine ring is a common scaffold in many synthetic compounds, and methods for its formation and functionalization are of great interest to organic chemists. nih.govajchem-a.com

The synthesis of substituted piperidines is a significant area of research. whiterose.ac.ukresearchgate.net One common strategy involves the hydrogenation of pyridine (B92270) precursors, although this often requires harsh conditions. nih.gov More sophisticated methods utilize cyclization reactions. For example, aza-Prins cyclization can be used to create the piperidine ring. researchgate.net

Reductive amination of piperidone derivatives is another powerful tool. For instance, the reaction between N-boc-piperidin-4-one and an aniline derivative can be used to synthesize N-substituted piperidines. nih.gov The resulting scaffold can be further modified through reactions like aza-Michael additions or alkylations to introduce additional complexity.

The versatility of the piperidine scaffold is demonstrated in the synthesis of compounds like 4-anilino-1-Boc-piperidine, which serves as a precursor in the synthesis of other 4-anilinopiperidine derivatives. caymanchem.com

Synthetic StrategyStarting Material ExampleProduct Class
HydrogenationPyridine derivativesSubstituted Piperidines
Aza-Prins CyclizationHomoallylic amines and glyoxylic acidPiperidine-lactones
Reductive AminationN-Boc-4-piperidoneN-Aryl Piperidines
Further FunctionalizationN-Substituted PiperidinesComplex Piperidine Derivatives

Beyond simple substitution, the piperidine framework is a key component in the construction of more complex, three-dimensional heterocyclic systems. nih.gov Fused heterocyclic systems can be generated through cycloaddition reactions. mdpi.com For instance, the [3+2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins provides access to fused polycyclic compounds under mild conditions. mdpi.com

Bridged piperidine analogues are another important class of complex heterocycles. nih.gov These structures introduce conformational rigidity, which can be desirable in various chemical contexts. The synthesis of these molecules can involve multi-step sequences, including Suzuki couplings and subsequent modifications to form the bridged systems. nih.gov Tetracyclic bis-piperidine alkaloids, found in marine sponges, represent highly complex natural products featuring a bridged, fused piperidine core. nih.gov Synthetic efforts towards these intricate molecules underscore the importance of piperidine chemistry in accessing complex architectures. nih.gov

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. nih.gov This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. claremont.edu Piperidine-containing boronic acids and their pinacol esters are valuable reagents in these transformations. acs.orgresearchgate.net

These reagents can be prepared from corresponding lactam-derived vinyl triflates through a palladium-catalyzed reaction with bis(pinacolato)diboron. acs.org The resulting tetrahydropyridine-boronic acid pinacol esters are thermally stable and can be coupled with a wide variety of aryl and heteroaryl halides, as well as vinyl halides, to produce 2-substituted piperidines in good yields. acs.orgresearchgate.net The broad scope of compatible coupling partners makes these boronic esters highly useful for the synthesis of diverse N-heterocyclic compounds. acs.org The stability and reactivity of boronate esters, particularly pinacol esters, have led to their use in the late-stage synthesis of complex molecules. nih.gov

Boronate Ester PrecursorReactionCoupling PartnerProduct
δ-Valerolactam-derived vinyl triflatePd-catalyzed borylationAryl/Heteroaryl Bromides2-Aryl/Heteroaryl Piperidines
δ-Valerolactam-derived vinyl triflatePd-catalyzed borylationVinyl Iodides/Bromides2-Vinyl Piperidines
δ-Valerolactam-derived vinyl triflatePd-catalyzed borylationAromatic Acid Chlorides2-Acyl Piperidines

Role in the Synthesis of Advanced Functional Materials

Advanced functional materials are materials designed to possess specific, often enhanced, chemical or physical properties. rsc.org The incorporation of specific organic moieties, such as piperidine derivatives, can be a strategy to tune the properties of these materials.

One area of application is in the development of polymers. The anionic ring-opening polymerization (AROP) of aziridines activated with a tert-butoxycarbonyl (Boc) group has been reported to produce linear poly(BocAz). mdpi.comnsf.gov Subsequent deprotection yields linear polyethyleneimine, a polymer with a high density of amine groups. mdpi.com While this example uses an aziridine monomer, the principles of using Boc-protected nitrogen heterocycles could be extended to piperidine-based monomers to create novel polymers with specific functionalities.

Another class of advanced materials is porous organic frameworks (POFs), which includes metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). nih.gov These materials have high surface areas and tunable pore sizes, making them useful for applications like gas storage. Functionalization of these frameworks with specific organic groups can enhance their performance. For example, a MOF functionalized with piperazine, a related N-heterocycle, exhibited notably high methane storage capacity. rsc.org The synthesis of POFs relies on the availability of functionalized organic building blocks, a role that could be filled by appropriately designed this compound derivatives.

Precursor for Monomers in Polymer Chemistry

The incorporation of piperidine rings into polymer structures can impart unique properties, such as thermal responsiveness and altered solubility. This compound derivatives serve as key starting materials for the synthesis of novel monomers that can be polymerized to create functional materials with tailored characteristics.

A notable application is in the creation of temperature-responsive polymers. Researchers have synthesized novel acryloyl-type monomers derived from piperidine carboxamides, such as N-acryloyl-nipecotamide and N-acryloyl-isonipecotamide. These monomers were subsequently polymerized using reversible addition-fragmentation chain-transfer (RAFT) polymerization to yield well-defined polymers. nih.gov The resulting poly(N-acryloyl-nipecotamide) (PNANAm) exhibited an upper critical solution temperature (UCST) in phosphate-buffered saline (PBS), meaning it transitions from an insoluble to a soluble state upon heating. nih.gov This behavior is influenced by the polymer's molecular weight and concentration, with the driving force attributed to inter- and intramolecular hydrogen bonds between the polymer chains. In contrast, a related polymer, poly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm), which has a different substitution on the carboxamide group, displayed a lower critical solution temperature (LCST), becoming insoluble upon heating. nih.gov These findings demonstrate how subtle modifications to the piperidine-derived monomer can fundamentally alter the thermoresponsive properties of the final polymer.

The versatility of piperidine derivatives is also evident in the preparation of composite polymer films. For instance, 3-oxo-3-(piperidin-1-yl) propanenitrile has been incorporated into a sodium alginate/poly(vinyl alcohol) matrix. The inclusion of the piperidine-based compound was found to affect the crystallinity of the polymer network and enhance its thermal stability, demonstrating the role of these derivatives in modifying the bulk properties of materials. nih.gov

Table 1: Temperature-Responsive Polymers from Piperidine-Derived Monomers

MonomerPolymerPolymerization MethodThermo-responsive BehaviorDriving Force
N-acryloyl-nipecotamidePoly(N-acryloyl-nipecotamide) (PNANAm)RAFTUpper Critical Solution Temperature (UCST)Hydrogen Bonding
N-acryloyl-isonipecotamidePoly(N-acryloyl-isonipecotamide) (PNAiNAm)RAFTUCST (in ammonium sulfate solution)Hydrogen Bonding
N-acryloyl-N,N-diethylnipecotamidePoly(N-acryloyl-N,N-diethylnipecotamide) (PNADNAm)RAFTLower Critical Solution Temperature (LCST)Hydrophobic Interactions

Data sourced from research on temperature-responsive polymers containing piperidine carboxamide moieties. nih.gov

Components of Supramolecular Architectures for Non-Biological Applications

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent interactions. Piperidine derivatives, due to the coordinating ability of the nitrogen atom, can be incorporated into ligands for the construction of sophisticated supramolecular architectures like coordination polymers and metal-organic frameworks (MOFs).

Ligands based on 2-(aminomethyl)piperidine have been successfully complexed with a variety of metal centers, including Mg(II), Zn(II), Ti(IV), and Zr(IV). rsc.orgrsc.org The coordination geometry of the resulting metal complexes is highly dependent on the specific structure of the piperidine-based ligand. For example, imino monophenol ligands derived from 2-(aminomethyl)piperidine form pseudo-octahedral complexes with Ti(IV) and Zr(IV). rsc.org The arrangement of the ligands around the metal center can adopt different conformations, such as α-cis or β-cis geometries, leading to a range of diastereomeric structures. rsc.orgrsc.org

The catalytic activity of metal ions has also been exploited to construct supramolecular systems from piperidine derivatives. In the presence of a Zinc(II) source, various piperidine and piperazine analogs participate in the nucleophilic addition to nitriles, forming amidines. This process can result in the formation of different types of Zn(II) products, including discrete mono- or diamine complexes as well as extended coordination polymers where the piperidine-containing molecule acts as a ligand. rsc.org For instance, piperazine, a related heterocycle, is known to act as a bridging ligand, linking tetrahedral cobalt centers to form the polymeric structure [CoCl2(piperazine)]n. wikipedia.org This illustrates a common motif where six-membered nitrogen heterocycles link metal ions into extended networks.

Table 2: Examples of Metal Complexes with Piperidine-Based Ligands

Piperidine DerivativeMetal Ion(s)Type of ArchitectureResulting Geometry
2-(aminomethyl)piperidine-based imino monophenolTi(IV), Zr(IV)Metal ComplexPseudo-octahedral
2-(aminomethyl)piperidine-based salanTi(IV), Zr(IV)Metal ComplexPseudo-octahedral
Various piperidine derivativesZn(II)Coordination Complexes & PolymersVaried
PiperidineCr(0)Metal Carbonyl ComplexOctahedral

Data compiled from studies on the coordination chemistry of piperidine derivatives. rsc.orgrsc.orgacs.org

Building Blocks for Self-Assembled Systems

Self-assembly is a process where components spontaneously organize into ordered structures. This compound derivatives can be designed as molecular building blocks that, due to their specific shapes and intermolecular forces, form complex, non-biological systems such as liquid crystals, nanoparticles, and monolayers.

A key strategy is to create amphiphilic molecules, which possess both hydrophilic (water-loving) and hydrophobic (water-repelling) parts. A novel dicationic pyrimidine-based nucleolipid bearing piperidine head groups has been synthesized. This amphiphilic molecule demonstrates the ability to self-assemble and form aggregates in solution, showcasing how the piperidine moiety can function as a hydrophilic headgroup to drive the formation of ordered nanoscale structures. nih.gov Similarly, piperidine can be used to functionalize polymers to induce amphiphilicity. In the synthesis of oligo(2-ethyl-2-oxazoline)s, piperidine has been used as an end-capping agent after polymerization. This modification introduces a distinct functional group at the polymer terminus, creating an amphiphilic structure that subsequently self-assembles. researchgate.net

Furthermore, piperidine derivatives have been developed for use in liquid crystal compositions. patsnap.com Liquid crystals are a state of matter where molecules exhibit a degree of orientational order, a classic example of self-assembly. A patent describes a piperidine derivative designed as a light stabilizer for liquid crystal compositions with positive dielectric anisotropy. The compound's structure is tailored for high solubility and compatibility within the liquid crystal matrix, preventing photolysis and extending the service life of liquid crystal display devices. patsnap.com This application underscores the role of precisely engineered piperidine derivatives in the performance of advanced materials based on molecular self-organization.

The formation of self-assembled monolayers (SAMs) on surfaces is another area where such building blocks are crucial. SAMs are ordered molecular layers that form spontaneously on a substrate. mdpi.com While specific studies on this compound SAMs are emerging, the principles are well-established for N-heterocyclic compounds, which can form highly ordered two-dimensional arrays on surfaces like gold, driven by a combination of chemisorption and intermolecular interactions. mdpi.com

Spectroscopic and Advanced Structural Elucidation of 4 Tert Butoxy Piperidine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insight into the chemical environment of individual atoms within a molecule. For 4-(tert-butoxy)piperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton (¹H) and carbon (¹³C) signals, offering a detailed picture of its structure and dynamics in solution.

The structural elucidation of this compound is achieved through a synergistic application of various NMR experiments. While 1D ¹H and ¹³C spectra provide initial information on the number and types of protons and carbons, 2D techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would reveal cross-peaks connecting adjacent protons on the piperidine (B6355638) ring, establishing the -CH₂-CH₂-CH-CH₂-CH₂- spin system. For instance, the proton at C-4 would show correlations to the protons at C-3 and C-5. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹J_CH coupling). sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears protons. The proton signal for the tert-butyl group, for example, would correlate with the methyl carbon signal, while the piperidine ring proton signals would each correlate with their respective ring carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is crucial as it reveals correlations between protons and carbons over two to three bonds (²J_CH and ³J_CH). science.govnih.gov This is vital for connecting different fragments of the molecule. Key HMBC correlations for this compound would include the signal from the nine equivalent protons of the tert-butyl group to the quaternary carbon of the same group and, importantly, to the C-4 carbon of the piperidine ring through the ether oxygen. This confirms the attachment of the tert-butoxy (B1229062) group to the piperidine ring at the 4-position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. mdpi.com This is particularly useful for determining stereochemistry and conformation. For instance, NOESY can reveal correlations between axial protons on the piperidine ring, which supports the conformational analysis.

The combined data from these experiments allow for the complete and confident assignment of all NMR signals, as detailed in the following representative data table.

Table 1: Representative ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures, reported in ppm.

Position¹H Chemical Shift (δ)¹³C Chemical Shift (δ)Key 2D NMR Correlations
Piperidine Ring
1 (N-H)~1.5-2.5 (broad s)-HMBC: C-2, C-6
2, 6eq: ~3.0-3.2 (m)ax: ~2.5-2.7 (m)~45-50COSY: H-3, H-5HSQC: C-2, C-6HMBC: C-3, C-4, C-5
3, 5eq: ~1.8-2.0 (m)ax: ~1.3-1.5 (m)~30-35COSY: H-2, H-4, H-6HSQC: C-3, C-5HMBC: C-2, C-4, C-6
4~3.4-3.6 (m)~70-75COSY: H-3, H-5HSQC: C-4HMBC: C-2, C-3, C-5, C-6, C(quaternary of tert-butyl)
Tert-butoxy Group
-O-C(CH₃)₃-~72-76HMBC: Protons of methyl groups, H-4
-C(CH₃)₃~1.20 (s, 9H)~28-30HSQC: C(methyls)HMBC: C(quaternary)

Substituted piperidines, like their cyclohexane (B81311) analogs, predominantly adopt a chair conformation to minimize torsional and steric strain. For this compound, the bulky tert-butoxy group is expected to strongly favor the equatorial position to avoid destabilizing 1,3-diaxial interactions with the axial protons at the C-2 and C-6 positions. nih.gov

NMR spectroscopy provides two primary methods to confirm this conformational preference:

Coupling Constants (³J_HH): The magnitude of the three-bond coupling constant between adjacent protons is dependent on the dihedral angle between them. In a chair conformation, the coupling between two adjacent axial protons (³J_ax,ax) is typically large (10-13 Hz), while axial-equatorial (³J_ax,eq) and equatorial-equatorial (³J_eq,eq) couplings are small (2-5 Hz). By analyzing the multiplicity and coupling constants of the H-4 proton, its axial orientation can be confirmed, which in turn proves the equatorial position of the tert-butoxy substituent. An axial H-4 would exhibit large trans-diaxial couplings to the axial protons at C-3 and C-5.

The piperidine ring is not static but undergoes dynamic processes, primarily chair-to-chair ring inversion. nih.govresearchgate.net At room temperature, this inversion is rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. However, by lowering the temperature (a technique known as dynamic NMR or VT-NMR), this process can be slowed. nih.govrsc.org

Below a certain temperature, known as the coalescence temperature, the single averaged signal for a pair of exchanging protons (e.g., axial and equatorial protons at C-2) will broaden and then resolve into two distinct signals. By analyzing the spectra at different temperatures, the rate of inversion and the corresponding activation energy barrier (ΔG‡) can be calculated. For piperidine and its simple derivatives, this barrier is typically in the range of 10-11 kcal/mol.

In addition to ring inversion, rotation around the C4-O and O-C(CH₃)₃ single bonds of the tert-butoxy group can also be considered. Rotation around these bonds is generally very fast with a low energy barrier and typically does not lead to observable dynamic effects in standard NMR experiments.

Mass Spectrometry (MS) Techniques for Structural Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or more decimal places). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula. For this compound (C₉H₁₉NO), HRMS would be used to confirm this formula by matching the experimentally measured exact mass of the molecular ion ([M]⁺˙) or, more commonly, the protonated molecule ([M+H]⁺) to the theoretically calculated value.

Table 2: Calculated Exact Mass for this compound

Ion SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M+H]⁺C₉H₂₀NO⁺158.15394

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation of a selected precursor ion, providing valuable structural information. mdpi.com In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 158.15) would be isolated and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure.

For derivatives containing a tert-butoxycarbonyl (Boc) group, which is structurally related to the tert-butoxy group, common fragmentation pathways include the loss of isobutylene (B52900) (C₄H₈) and further loss of carbon dioxide. doaj.org A similar primary fragmentation is expected for this compound.

Key proposed fragmentation pathways include:

Loss of Isobutylene: The most characteristic fragmentation is the neutral loss of isobutylene (56 Da) from the tert-butoxy group, leading to the formation of a protonated 4-hydroxypiperidine (B117109) ion at m/z 102.

Formation of Tert-butyl Cation: Cleavage of the ether C-O bond can produce the highly stable tert-butyl cation at m/z 57.

Ring Cleavage: Piperidine rings are known to undergo α-cleavage, where the ring opens adjacent to the nitrogen atom, followed by subsequent fragmentation, leading to a series of smaller ions characteristic of the piperidine core. chegg.com

Table 3: Proposed Key MS/MS Fragments for Protonated this compound

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossProposed Fragment Structure
158.15102.09C₄H₈ (Isobutylene)Protonated 4-hydroxypiperidine
158.1557.07C₅H₁₀NO•Tert-butyl cation

This detailed analysis of fragmentation patterns provides powerful confirmatory evidence for the structure of this compound and can be used to distinguish it from its isomers.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural characterization of this compound and its derivatives. americanpharmaceuticalreview.com These methods probe the vibrational modes of molecules, providing a unique fingerprint that is sensitive to the molecule's functional groups, conformation, and intermolecular interactions. americanpharmaceuticalreview.comaps.org

Characteristic Absorption Band Assignment for Ether and Amine Functionalities

The vibrational spectrum of this compound is dominated by features arising from its core functional groups: the secondary amine within the piperidine ring and the tert-butyl ether moiety. The assignment of these characteristic bands in IR and Raman spectra allows for unambiguous identification and structural confirmation.

The secondary amine functionality (R₂NH) gives rise to several distinct vibrational modes. The N-H stretching vibration is particularly informative, typically appearing as a single, weak-to-moderate band in the 3350-3310 cm⁻¹ region in IR spectra. orgchemboulder.com The position and broadness of this band are highly sensitive to hydrogen bonding. The C-N stretching vibrations of aliphatic amines are found in the 1250–1020 cm⁻¹ range. orgchemboulder.com Additionally, a broad N-H wagging band can often be observed in the 910-665 cm⁻¹ region for secondary amines. orgchemboulder.com

The ether linkage (C-O-C) is characterized by its C-O stretching vibrations. Asymmetrical and symmetrical stretching of the C-O-C bond typically results in strong absorption bands in the IR spectrum, generally located in the 1260-1000 cm⁻¹ region. For alkyl ethers like this compound, a prominent band corresponding to this stretch is expected.

The table below summarizes the expected characteristic vibrational frequencies for the key functionalities in this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)TypeIntensity
Secondary AmineN-H Stretch3350 - 3310IR, RamanWeak-Medium
C-N Stretch1250 - 1020IR, RamanMedium-Weak
N-H Wag910 - 665IRStrong, Broad
EtherC-O-C Asymmetric Stretch1260 - 1000IRStrong

This table presents generalized data for aliphatic secondary amines and ethers. orgchemboulder.comvscht.cz

Conformational Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy is highly sensitive to the three-dimensional structure of molecules, making it an excellent method for conformational analysis of this compound. The piperidine ring typically adopts a chair conformation, and the specific frequencies of ring vibrations and C-H bending modes in the "fingerprint region" (below 1500 cm⁻¹) can confirm this arrangement. acs.org Theoretical calculations, such as Density Functional Theory (DFT), are often used in conjunction with experimental IR and Raman spectra to assign vibrational modes to specific conformers. nih.govmdpi.com

Furthermore, shifts in the characteristic vibrational frequencies can provide detailed insights into intermolecular interactions. momap.net.cn Hydrogen bonding, primarily involving the amine's N-H group as a donor and the ether oxygen or another amine's nitrogen as an acceptor, significantly impacts the N-H stretching frequency. In the presence of hydrogen bonding, the N-H stretching band typically shifts to a lower wavenumber (a redshift) and becomes broader and more intense. nih.gov This phenomenon allows for the study of association and solvent effects in both liquid and solid states. Raman spectroscopy can also probe subtle changes in the molecular environment and has been used to study intermolecular coupling in various systems. mdpi.comscielo.br

X-ray Crystallography of Solid Derivatives

Determination of Crystal Structure and Absolute Configuration

X-ray diffraction analysis of single crystals of this compound derivatives confirms their molecular structure with high precision. In reported structures, the piperidine ring consistently adopts a stable chair conformation. nih.govnih.gov This technique allows for the precise measurement of all bond lengths and angles, confirming the expected molecular geometry.

For instance, the crystal structure of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid reveals a chair conformation for the piperidine ring. nih.gov Similarly, analysis of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate also shows the piperidine ring in a chair form with the ethyl ester group in an equatorial position. nih.gov While this compound itself is achiral, X-ray crystallography is the definitive method for determining the absolute configuration of chiral derivatives.

The table below presents crystallographic data for selected derivatives, illustrating the type of structural information obtained.

CompoundFormulaCrystal SystemSpace GroupUnit Cell ParametersRef
tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylateC₁₅H₂₁BrN₂O₃MonoclinicP2₁/na = 11.23 Å, b = 7.78 Å, c = 19.34 Å, β = 105.79° tandfonline.com
1-(tert-butoxycarbonyl)piperidine-4-carboxylic acidC₁₁H₁₉NO₄MonoclinicP2₁/ca = 10.70 Å, b = 6.56 Å, c = 17.93 Å, β = 104.56° nih.gov
ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylateC₂₄H₂₆N₂O₄SMonoclinicP2₁/na = 10.37 Å, b = 21.36 Å, c = 10.81 Å, β = 109.11° nih.gov

Investigation of Intermolecular Interactions and Crystal Packing

Crystal packing is dictated by a network of non-covalent interactions, which can be thoroughly investigated using X-ray diffraction data. chemrxiv.org In derivatives of this compound, hydrogen bonding is a dominant interaction, particularly when functional groups like carboxylic acids or amides are present. For example, in the crystal structure of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, molecules are linked by intermolecular O—H···O and C—H···O hydrogen bonds, which organize the molecules into sheets. nih.gov

Computational and Theoretical Investigations of 4 Tert Butoxy Piperidine

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic PotentialThe Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity. For 4-(tert-butoxy)piperidine, the HOMO is expected to be localized primarily on the nitrogen atom of the piperidine (B6355638) ring due to its lone pair of electrons.

An electrostatic potential (ESP) map illustrates the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this molecule, the most negative potential would be centered around the nitrogen and oxygen atoms, highlighting them as the primary sites for protonation or interaction with electrophiles.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)DFT calculations can predict various spectroscopic properties. For Nuclear Magnetic Resonance (NMR) spectroscopy, the magnetic shielding of each nucleus can be calculated and then converted into chemical shifts (¹H and ¹³C). These predicted shifts are invaluable for assigning experimental spectra and confirming the molecule's structure.

Similarly, the vibrational frequencies corresponding to the stretching and bending of bonds can be calculated. These theoretical frequencies help in the assignment of peaks in an experimental infrared (IR) or Raman spectrum, providing a vibrational fingerprint of the molecule.

Conformational Analysis via Molecular Mechanics and Quantum Chemical Methods

This compound possesses significant conformational flexibility, primarily related to the piperidine ring and the rotation of the tert-butoxy (B1229062) group.

Reaction Mechanism Studies Using Computational Chemistry

Computational chemistry serves as a powerful tool for investigating the intricate details of reaction mechanisms involving piperidine-containing molecules. By employing quantum mechanical calculations, researchers can model reaction pathways, identify transient intermediates, and determine the energy barriers associated with chemical transformations. While specific studies on this compound are not extensively documented in publicly available literature, the methodologies applied to similar piperidine derivatives provide a clear framework for how such investigations would be conducted.

Elucidation of Proposed Reaction Pathways

Density Functional Theory (DFT) is a predominant method for elucidating reaction pathways. For instance, in the synthesis of piperidines through copper-catalyzed intramolecular C–H amination, DFT calculations have been instrumental in mapping out the catalytic cycle. acs.org Such studies propose potential pathways, including oxidative addition, C-H activation, and reductive elimination steps. By calculating the energies of the species involved in each step, the most plausible reaction mechanism can be identified. For a molecule like this compound, computational studies could explore its synthesis or derivatization. For example, the reaction of piperidine with 2-ethoxy-3,5-dinitropyridine (B100253) has been studied using DFT to understand the interaction and formation of stable products, which could have potential applications as inhibitors for enzymes like the SARS-CoV-2 main protease. researchgate.net

In a hypothetical study on the synthesis of this compound, computational chemists would model the starting materials, reagents, and potential intermediates. Different reaction pathways would be proposed, and the structures of all transition states connecting these intermediates would be calculated. The nature of these transition states is confirmed by frequency calculations, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Energetics of Key Intermediates and Transition States

A critical aspect of reaction mechanism studies is the determination of the energetics of all stationary points on the potential energy surface, including reactants, intermediates, transition states, and products. The relative energies of these species provide quantitative insights into the feasibility of a proposed mechanism.

For example, in the copper-catalyzed synthesis of piperidines, DFT calculations revealed the relative energies of various copper intermediates and the transition states separating them. acs.org This information helps in identifying the rate-determining step of the reaction, which is the step with the highest energy barrier.

A hypothetical reaction energy profile for a reaction involving this compound could be constructed. The Gibbs free energy (ΔG) is often used to compare the stability of different species and the height of the activation barriers.

Table 1: Hypothetical Relative Gibbs Free Energies for a Proposed Reaction Pathway

SpeciesDescriptionRelative ΔG (kcal/mol)
RReactants0.0
TS1First Transition State+20.5
I1Intermediate 1+5.2
TS2Second Transition State+15.8
I2Intermediate 2-2.3
TS3Third Transition State+18.1
PProducts-10.7

This table is illustrative and does not represent data from a specific study on this compound.

Such a table would visually represent the energy landscape of the reaction, allowing for a detailed understanding of the kinetic and thermodynamic factors that govern the transformation.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Recent studies have employed MD simulations to investigate the conformational behavior and interactions of various piperidine derivatives in explicit solvent environments. researchgate.net These simulations, often spanning hundreds of nanoseconds, can track the root-mean-square deviation (RMSD) to assess structural stability, analyze hydrogen bonding patterns, and calculate the solvent-accessible surface area. researchgate.net

The conformational preferences of the piperidine ring are a key aspect that can be explored with MD. It is well-known that the piperidine ring primarily adopts a chair conformation. For substituted piperidines, the orientation of the substituents (axial vs. equatorial) is of great interest. Computational studies have shown that for N-acylpiperidines, a pseudoallylic strain can force a 2-substituent into an axial orientation. nih.gov For this compound, MD simulations could predict the conformational equilibrium of the tert-butoxy group and how it is influenced by different solvents. Quantum-chemical calculations on related molecules like 3-(hydroxymethyl)piperidine have shown that conformational equilibria can be substantially altered by varying solvent polarity. researchgate.net

Solvent effects are critical in chemical reactions and for determining the properties of molecules in solution. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions. For this compound, simulations in different solvents (e.g., water, methanol, chloroform) could reveal:

The structure of the solvation shell around the molecule.

The average number of hydrogen bonds between the piperidine nitrogen and protic solvent molecules.

The influence of the solvent on the conformational dynamics of the tert-butoxy group.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound

SolventAverage RMSD (Å)Average Hydrogen Bonds (N-H---Solvent)Dominant Conformer of Tert-butoxy Group
Water1.2 ± 0.31.8 ± 0.4Equatorial
Methanol1.4 ± 0.41.5 ± 0.5Equatorial
Chloroform1.6 ± 0.50.2 ± 0.1Equatorial with increased flexibility

This table is for illustrative purposes to demonstrate the type of data that can be obtained from MD simulations.

Quantitative Structure-Property Relationship (QSPR) Studies for Catalyst or Material Design

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at establishing a mathematical correlation between the structural features of molecules and their properties or biological activities. These models are highly valuable in the rational design of new molecules with desired characteristics, such as catalysts or advanced materials. The piperidine scaffold is a common motif in many functional molecules, making it a suitable candidate for QSPR/QSAR studies. researchgate.net

For catalyst design, QSPR models can be developed to predict the performance of catalysts based on a set of calculated molecular descriptors. These descriptors can be steric (e.g., molecular volume, surface area), electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), or topological. For a series of potential catalysts based on the this compound scaffold, a QSPR model could be constructed to predict properties like catalytic activity or selectivity.

A typical workflow for a QSPR study involves:

Dataset selection: A diverse set of piperidine derivatives with experimentally measured properties is chosen.

Descriptor calculation: A large number of molecular descriptors are calculated for each molecule in the dataset.

Model development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a model that correlates the descriptors with the property of interest.

Model validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For example, a QSAR study on furan-pyrazole piperidine derivatives developed MLR models to predict their inhibitory activity against certain enzymes. nih.gov The models were validated and used to design new, more potent derivatives. nih.gov

In the context of material design, QSPR could be used to predict properties such as thermal stability, solubility, or mechanical strength of polymers or other materials incorporating the this compound unit.

Table 3: Example of a Simple QSPR Model Equation and its Statistical Parameters

Equation: Property = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

Statistical ParameterValueInterpretation
R² (Coefficient of Determination)> 0.7Goodness of fit of the model
Q² (Cross-validated R²)> 0.5Predictive ability of the model (internal validation)
R²_pred (External Validation)> 0.6Predictive ability on an external test set

This table presents typical statistical thresholds for a robust QSPR/QSAR model.

By leveraging such validated models, chemists can screen virtual libraries of this compound derivatives and prioritize the synthesis of candidates with the highest predicted performance for a specific application in catalysis or materials science.

Advanced Analytical Methodologies for 4 Tert Butoxy Piperidine in Research Contexts

Chromatographic Separation Techniques

Chromatography is a cornerstone of analytical chemistry, indispensable for separating the components of a mixture. For a compound like 4-(tert-butoxy)piperidine, various chromatographic methods are employed to assess its purity and quantify its presence in different matrices.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity assessment and quantification of non-volatile and thermally sensitive compounds like this compound. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where a nonpolar stationary phase (like C18) is paired with a polar mobile phase.

Detailed research findings show that RP-HPLC methods can be robustly developed for piperidine-containing structures. For instance, a simple and accurate RP-HPLC method was established for the determination of piperidine (B6355638), using a C18 column and a mobile phase consisting of an aqueous solution with an organic modifier like acetonitrile. researchgate.netnih.govresearcher.life Such methods are validated for linearity, accuracy, and precision to ensure reliable quantification. researchgate.netnih.govresearcher.life The use of pre-column derivatization with reagents like 4-toluene sulfonyl chloride can be employed to enhance UV detection for compounds lacking a strong chromophore. researchgate.netnih.govresearcher.life For this compound, which also lacks a strong UV chromophore, similar derivatization strategies or alternative detection methods like evaporative light scattering (ELSD) or charged aerosol detection (CAD) could be employed for purity and quantitative analyses.

Table 1: Illustrative HPLC Conditions for Analysis of Piperidine Derivatives
ParameterConditionReference
ColumnInertsil C18 (250 x 4.6 mm, 5µm) researchgate.netnih.gov
Mobile PhaseWater (0.1% Phosphoric Acid) : Acetonitrile (32:68, v/v) researchgate.netnih.govresearcher.life
Flow Rate1.0 mL/min researchgate.netnih.govresearcher.life
Column Temperature30°C researchgate.netnih.govresearcher.life
DetectionUV (Wavelength depends on derivatizing agent, if used) researchgate.net

Gas Chromatography (GC) is an ideal method for the analysis of volatile and thermally stable compounds. It is particularly useful for detecting and quantifying volatile impurities or residual solvents that may be present in samples of this compound. The technique offers high resolution and sensitivity, often employing a flame ionization detector (FID) for carbon-containing analytes or a nitrogen-phosphorus detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds like piperidines. researchgate.net

In practice, headspace GC is a common approach for analyzing residual solvents or volatile impurities in API samples, avoiding the injection of non-volatile matrix components onto the column. google.comchromforum.org For the analysis of piperidine itself, which can be a potential impurity, GC methods have been developed involving headspace sampling where the sample is heated in a sealed vial before a portion of the vapor is injected into the GC. google.com This technique could be adapted to screen for volatile byproducts from the synthesis of this compound.

Table 2: Typical Headspace GC Conditions for Piperidine Impurity Analysis
ParameterConditionReference
ColumnCapillary column (e.g., OV-1) researchgate.net
Carrier GasHigh Purity Nitrogen or Helium google.com
Injector Temperature120-300°C google.com
Oven Temperature Program40-200°C (Gradient) google.com
DetectorFlame Ionization Detector (FID) google.com
Headspace Sample Heating40-150°C for 10-100 minutes google.com

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, it is frequently used as a scaffold to synthesize chiral molecules where stereocenters are introduced at other positions on the piperidine ring. In these research contexts, determining the enantiomeric excess (e.e.) is critical, as different enantiomers of a drug can have vastly different pharmacological activities.

Chiral chromatography is the definitive method for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used for this purpose. oup.com A selective and accurate chiral HPLC method was developed for the separation of the enantiomers of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide, a key starting material derived from a piperidine scaffold. oup.comresearchgate.net This method achieved a high chiral resolution on a Chiralpak IA column using a normal-phase mobile system of n-hexane and ethanol. oup.comresearchgate.net

Table 3: Example of Chiral HPLC Conditions for a Piperidine Derivative
ParameterConditionReference
ColumnChiralpak IA (Immobilized amylose-based CSP) oup.comresearchgate.net
Mobile Phasen-Hexane : Ethanol (70:30, v/v) oup.comresearchgate.net
Flow Rate1.0 mL/min oup.comresearchgate.net
Column Temperature30°C oup.comresearchgate.net
DetectionUV at 225 nm oup.comresearchgate.net

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for analyzing complex mixtures. They provide not only quantitative information but also structural identification of the separated components.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of MS. unodc.org It is an invaluable tool for analyzing complex reaction mixtures generated during the synthesis of this compound. It can identify starting materials, intermediates, byproducts, and impurities, even at trace levels. unodc.org The electron ionization (EI) source in a typical GC-MS provides reproducible fragmentation patterns that can be compared against spectral libraries for confident compound identification.

In synthetic chemistry, GC-MS is used to monitor reaction progress and purity. For example, in the synthesis of a related compound, tert-butyl piperazine-1-carboxylate, GC-MS was used to determine the ratio of mono- and di-protected products in the crude reaction mixture. rsc.org A similar approach would be effective in optimizing the synthesis of this compound and identifying potential impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC analysis. taylorandfrancis.com It is widely used in pharmaceutical analysis for impurity profiling, metabolite identification, and structural elucidation. taylorandfrancis.comnih.gov By coupling HPLC with a mass spectrometer, one can obtain the molecular weight and structural information (via tandem MS or MS/MS) of each component separated by the column. nih.gov

For this compound and its derivatives, LC-MS is a powerful tool. It can be used to detect and identify process-related impurities and degradation products. nih.gov In metabolic studies of drugs containing a piperidine ring, LC-MS/MS is used to identify reactive iminium ion intermediates by trapping them with a nucleophile like cyanide, allowing for the characterization of stable adducts. mdpi.com This highlights the technique's utility in elucidating complex biochemical pathways and potential toxicities of piperidine-containing compounds. mdpi.com High-resolution mass spectrometry (HRMS) coupled with LC provides accurate mass measurements, enabling the determination of elemental compositions for unknown compounds. chromatographyonline.com

Table 4: Representative LC-MS Conditions for Piperidine Analysis
ParameterConditionReference
ColumnAtlantis C18 (5 μm, 3.9×100 mm) nih.gov
Mobile PhaseGradient elution with 0.05% Formic acid in Water (A) and Methanol (B) nih.gov
Flow Rate1.0 mL/min nih.gov
Ionization ModePositive-ion Electrospray Ionization (ESI+) chromatographyonline.com
DetectionTandem Mass Spectrometry (MS/MS) nih.govmdpi.com

Titration and Elemental Analysis for Purity and Stoichiometry Determination

In research and development, establishing the purity and confirming the elemental composition of a compound are fundamental requirements for ensuring the reliability and reproducibility of experimental results. For this compound, classical analytical techniques such as titration and elemental analysis serve as robust methods for these determinations.

Titration

Titration is a quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, which contains a basic secondary amine within the piperidine ring, acid-base titration is an effective method for purity assessment. The principle involves neutralizing the basic amine with a standardized strong acid solution, such as hydrochloric acid (HCl), in the presence of an indicator or by using a potentiometer to detect the endpoint.

The percentage purity of the this compound sample can be calculated based on the stoichiometry of the reaction, the volume and concentration of the titrant used, and the initial mass of the sample. This method provides a direct measure of the amount of basic substance present, offering a reliable purity value relative to acidic or neutral impurities.

Below is a table representing typical data obtained from a potentiometric acid-base titration for a sample of this compound.

ParameterValue
Sample Mass250.5 mg
Titrant0.1000 M Hydrochloric Acid (HCl)
Titrant Volume at Equivalence Point15.88 mL
Molecular Weight of this compound157.26 g/mol
Calculated Purity 99.8%

Elemental Analysis

Elemental analysis is a cornerstone technique for verifying the stoichiometric formula of a synthesized compound. It determines the mass percentage of carbon (C), hydrogen (H), nitrogen (N), and other elements (like oxygen, O) in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the compound's molecular formula (C₉H₁₉NO for 4-tert-butoxy)piperidine). A close correlation between the experimental and theoretical values provides strong evidence of the compound's identity and purity, indicating the absence of significant impurities containing these elements. For a pure sample, experimental values are typically expected to be within ±0.4% of the theoretical values.

The theoretical elemental composition of this compound is compared with representative experimental results in the table below.

ElementTheoretical Mass %Representative Experimental Mass %
Carbon (C)68.74%68.65%
Hydrogen (H)12.18%12.25%
Nitrogen (N)8.91%8.87%
Oxygen (O)10.17%10.23%

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Thermal analysis techniques are essential for characterizing the thermal properties of materials, including their stability, decomposition behavior, and phase transitions. rroij.com Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and complementary methods for evaluating this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.comresearchgate.net This analysis provides critical information about the thermal stability and decomposition profile of a compound. For this compound, a TGA thermogram would typically show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a distinct, sharp decrease in mass would be observed at the onset of decomposition. This mass loss often occurs in steps, which can correspond to the cleavage of specific functional groups. The tert-butoxy (B1229062) group is known to be thermally labile and can be eliminated as isobutylene (B52900). nih.gov A TGA experiment can precisely determine the temperature at which this and subsequent decomposition events occur.

The following table summarizes hypothetical data from a TGA scan of this compound under an inert nitrogen atmosphere.

ParameterTemperature (°C)Mass Loss (%)Description
Onset of Decomposition (Tonset)215 °C~2%Initial thermal degradation begins.
Major Decomposition Step 1220-250 °C~36%Corresponds to the loss of the tert-butoxy group (as isobutylene, C₄H₈).
Major Decomposition Step 2>250 °C>36%Subsequent degradation of the piperidine ring structure.
Residual Mass at 500 °C500 °C~98%Nearly complete decomposition of the organic compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. rroij.com DSC is highly sensitive to thermal events such as melting, crystallization, and decomposition. nih.gov For a crystalline solid like this compound, a DSC thermogram would exhibit a sharp endothermic peak corresponding to its melting point (Tₘ), where heat is absorbed by the sample to transition from a solid to a liquid. The area under this peak is the enthalpy of fusion (ΔHfus), and the peak's sharpness is often an indicator of purity. At higher temperatures, exothermic events may be observed, which typically correspond to the decomposition of the compound, releasing energy. mdpi.com These decomposition events detected by DSC can be correlated with the mass loss events observed in TGA.

A table of representative data from a DSC analysis of this compound is presented below.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Description
Melting88.5 °C90.2 °C125 J/g (Endothermic)Solid-to-liquid phase transition.
Decomposition218 °C235 °C-450 J/g (Exothermic)Onset of thermal degradation, correlating with TGA data.

Future Directions and Emerging Research Avenues for 4 Tert Butoxy Piperidine

Development of Novel and Highly Efficient Stereoselective Synthetic Pathways

The demand for enantiomerically pure piperidine (B6355638) derivatives in various chemical sectors is a significant driver for the development of new synthetic methodologies. Future research will likely focus on creating more efficient and highly stereoselective routes to 4-(tert-butoxy)piperidine analogues. While numerous methods exist for constructing the piperidine ring, there is still a need for approaches that offer high efficiency, modularity, and excellent stereoselectivity. nih.gov

Key areas of development are expected to include:

Organocatalysis: The use of small organic molecules as catalysts for the enantioselective synthesis of polysubstituted piperidines is a rapidly growing field. nih.govacs.org Future work will likely explore new organocatalytic domino reactions to construct the this compound core with multiple stereocenters in a single step with high enantioselectivity.

Metal-Catalyzed Hydrogenation: Advances in heterogeneous and homogeneous catalysis are enabling the stereoselective hydrogenation of pyridine (B92270) precursors to yield specific piperidine isomers. nih.gov Research into new catalysts, such as those based on cobalt or ruthenium, may lead to more efficient and selective syntheses of chiral 4-substituted piperidines. nih.gov

Kinetic Resolution: Asymmetric deprotonation and subsequent functionalization offer a powerful method for the kinetic resolution of racemic piperidine mixtures. acs.org This approach could be further developed to provide access to a wide range of enantioenriched 2,4-disubstituted piperidines derived from a 4-methylene precursor. acs.org

Synthetic StrategyPotential AdvantagesKey Research Focus
OrganocatalysisMetal-free, environmentally benign, high stereoselectivityDevelopment of novel domino and cascade reactions. acs.org
Metal-Catalyzed HydrogenationHigh efficiency, potential for cis/trans selectivityDesign of new heterogeneous and homogeneous catalysts. nih.gov
Kinetic ResolutionAccess to highly enantioenriched productsExploration of new chiral ligands and reaction conditions. acs.org

Exploration of New Catalytic Roles (e.g., as an organocatalyst or ligand in non-biological systems)

The piperidine moiety is a well-established feature in organocatalysis, often serving as a basic component in catalysts for various transformations. While this compound itself has not been extensively explored as a catalyst, its derivatives hold significant potential. Future research is anticipated to delve into the application of this compound-derived structures in catalysis.

Emerging research avenues include:

Piperidine-Based Organocatalysts: The development of novel chiral piperidine derivatives that can act as organocatalysts for asymmetric reactions is a promising area. researchgate.net Research could focus on designing catalysts where the 4-tert-butoxy group influences the steric and electronic environment of the catalytic center, thereby controlling stereoselectivity.

Ligands for Metal Catalysis: The nitrogen atom of the piperidine ring can coordinate to metal centers, making piperidine derivatives useful as ligands in transition metal catalysis. Future work may involve the synthesis of chiral ligands derived from this compound for applications in asymmetric synthesis. The steric bulk of the tert-butoxy (B1229062) group could play a crucial role in creating a specific chiral pocket around the metal center.

Integration into Novel Material Science Architectures for Specific Chemical Functionalities

The incorporation of piperidine-containing motifs into polymers and other materials is an expanding field of research, driven by the unique properties these heterocycles can impart. This compound, as a functionalized building block, is well-suited for integration into novel material architectures.

Future research directions in this area include:

Functional Polymers: The synthesis of polymers with pendant piperidine groups is of interest for applications such as anion exchange membranes in fuel cells and antimicrobial materials. acs.orgacs.orgresearchgate.net The this compound moiety could be incorporated into polymer side chains to tune properties like solubility, thermal stability, and ion conductivity. acs.orgresearchgate.net

Bioactive Films and Coatings: Piperidine derivatives are being investigated for the preparation of bioactive films for drug delivery and antimicrobial applications. nih.gov Future work could explore the use of this compound in the synthesis of novel polymeric materials with controlled release properties. nih.gov

Cationic Polymers: Polymers containing piperidine units are being designed for applications in biotechnology, such as gene delivery and tissue engineering, due to their ability to be protonated at physiological pH. digitellinc.com The 4-tert-butoxy group could be used to modulate the pKa and hydrophobicity of these cationic polymers. digitellinc.com

Material TypePotential ApplicationRole of this compound
Anion Exchange MembranesAlkaline Fuel CellsModulating ion conductivity and stability. acs.orgacs.org
Antimicrobial PolymersMedical devices, food packagingProviding a scaffold for antimicrobial functionality. rsc.org
Bioactive FilmsDrug DeliveryComponent of biodegradable polymer networks. nih.gov
Cationic PolymersGene Delivery, Tissue EngineeringTuning pKa and hydrophobicity. digitellinc.com

Deeper Understanding of Unexplored Reactivity Profiles and Selective Transformations

While the general reactivity of the piperidine ring is well-understood, there is still much to learn about the selective functionalization of substituted piperidines like this compound. Future research will likely focus on developing new methods for the precise chemical modification of this scaffold.

Key areas for investigation include:

Site-Selective C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. Developing catalysts and directing groups that can selectively activate and functionalize the C-H bonds at different positions (C2, C3, or C4) of the N-Boc protected this compound ring would open up new avenues for creating diverse analogues. nih.govnih.gov

Reactivity of the Tert-butoxy Group: The tert-butoxy group is generally considered a stable ether linkage. However, exploring conditions for its selective cleavage or transformation in the presence of other functional groups could provide new synthetic strategies.

Domino and Cascade Reactions: Designing multi-step, one-pot reactions that start from simple precursors and build the this compound core with subsequent functionalization is a key goal for synthetic efficiency.

Computational Design of Functionalized Analogues for Specific Chemical Tasks

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new molecules with tailored properties. These approaches can accelerate the discovery of novel this compound analogues for specific applications.

Future research in this domain will likely involve:

Conformational Analysis: Computational studies can provide a deep understanding of the conformational preferences of the this compound ring system and how substituents influence its geometry. researchgate.netnih.gov This knowledge is crucial for designing molecules with specific three-dimensional shapes for applications in catalysis and molecular recognition.

Ligand and Catalyst Design: Molecular modeling can be used to design novel piperidine-based ligands and catalysts with optimized properties for specific chemical transformations. nih.govnih.gov This includes predicting binding affinities and transition state energies to guide synthetic efforts.

Predictive Modeling of Material Properties: Computational methods can be employed to predict the properties of polymers and other materials containing the this compound moiety, aiding in the design of new materials with desired functionalities.

Sustainable and Economical Production Methods for Industrial Scale

As the demand for fine chemicals and pharmaceuticals grows, there is an increasing emphasis on developing sustainable and cost-effective manufacturing processes. Future research on this compound will undoubtedly be influenced by the principles of green chemistry.

Key objectives for sustainable production include:

Green Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally benign alternatives is a major goal in green chemistry. frontiersin.orgnih.govchemijournal.com Research into the synthesis of this compound and its derivatives in green solvents like water or bio-based solvents, or under solvent-free conditions, will be a priority. frontiersin.orggrowingscience.com

Catalytic Processes: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of sustainable chemistry as it reduces waste. nih.gov Future synthetic routes to this compound will likely rely heavily on highly efficient and recyclable catalysts. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Future research will aim to develop syntheses of this compound with high atom economy.

Flow Chemistry: Continuous flow processes can offer significant advantages over batch production in terms of safety, efficiency, and scalability. The development of flow-based syntheses for this compound could lead to more sustainable and economical industrial production.

Investigation of Supramolecular Interactions and Self-Assembly (Non-Biological Contexts)

The study of how molecules interact and organize into larger, well-defined structures is a fascinating area of modern chemistry. The piperidine ring, with its hydrogen bond donor and acceptor capabilities, is an excellent building block for supramolecular chemistry.

Future research in this area could explore:

Crystal Engineering: A deeper understanding of the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern the crystal packing of this compound and its derivatives can lead to the design of new crystalline materials with specific properties. ed.ac.ukrsc.org The interplay of N-H---N hydrogen bonds and other weaker interactions can lead to the formation of predictable supramolecular networks. ed.ac.uk

Self-Assembling Systems: The design of this compound analogues that can self-assemble into complex architectures like nanotubes, vesicles, or gels is an exciting prospect. The tert-butoxy group can be used to tune the solubility and packing of the molecules, influencing the resulting supramolecular structures.

Molecular Recognition: The development of host molecules based on the this compound scaffold for the selective recognition of guest molecules is another potential research avenue. The shape and electronic properties of the piperidine ring can be tailored to create specific binding cavities.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 4-(tert-butoxy)piperidine, and how do solvent choices affect yield?

  • Methodological Answer : Synthesis typically involves introducing the tert-butoxy group to a piperidine precursor via nucleophilic substitution. For example, in related compounds like 2-((1-(tert-butoxy)piperidin-4-yl)oxy)pyrimidine, sodium hydride is used as a base to deprotonate the piperidine nitrogen, enabling coupling with electrophilic partners . Polar aprotic solvents (e.g., DMF, THF) are preferred for their ability to stabilize transition states, but excessive temperatures (>80°C) may lead to tert-butyl group cleavage. Yields can vary from 50–75% depending on steric hindrance and solvent purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer :

  • NMR : 1^1H NMR is critical for confirming tert-butoxy group integration (9H singlet at ~1.2 ppm) and piperidine ring protons (multiplet signals between 1.5–3.5 ppm). 13^{13}C NMR resolves the quaternary carbon of the tert-butoxy group (~80 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks, with fragmentation patterns revealing loss of the tert-butoxy group (e.g., [M - C4_4H9_9O]+^+) .

Q. How can researchers mitigate side reactions during tert-butoxy group introduction?

  • Methodological Answer : Common side reactions include tert-butyl ether cleavage under acidic conditions or via β-elimination. Strategies include:

  • Using anhydrous conditions to prevent hydrolysis.
  • Avoiding strong acids (e.g., TFA) during Boc deprotection if the tert-butoxy group is present.
  • Optimizing reaction time to prevent overexposure to heat, which degrades the tert-butyl moiety .

Advanced Research Questions

Q. How do electronic effects of the tert-butoxy group influence piperidine ring reactivity in cross-coupling reactions?

  • Methodological Answer : The tert-butoxy group is electron-donating, which stabilizes adjacent positive charges on the piperidine nitrogen, enhancing its nucleophilicity. This facilitates reactions like Buchwald-Hartwig amination or Suzuki-Miyaura coupling. For example, in 4-(2,3,6-trifluorophenyl)piperidine derivatives, electron-withdrawing substituents (e.g., fluorine) counteract this effect, requiring adjusted catalyst loading (e.g., 5–10 mol% Pd catalysts) .

Q. What strategies resolve contradictory data in X-ray crystallography and NMR for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from dynamic conformational changes in solution vs. solid-state rigidity. To address this:

  • Compare temperature-dependent NMR (e.g., VT-NMR) to identify fluxional behavior.
  • Use DFT calculations to model energetically favored conformations and validate against crystallographic data.
  • For ambiguous NOESY/ROESY correlations, employ selective deuteration to isolate key proton interactions .

Q. How can researchers design multi-step syntheses of this compound-based bioactive compounds while avoiding intermediate instability?

  • Methodological Answer :

  • Step 1 : Introduce tert-butoxy early to minimize subsequent acidic/basic conditions.
  • Step 2 : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent undesired deprotection.
  • Step 3 : For late-stage functionalization (e.g., fluorination), employ mild reagents like Selectfluor to preserve the tert-butoxy group. Case studies on similar scaffolds show 60–80% overall yields with this approach .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting biological activity data for this compound derivatives across assay platforms?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., pH, solvent). Standardize protocols by:

  • Using identical buffer systems (e.g., PBS pH 7.4) across assays.
  • Validating cell permeability via parallel artificial membrane permeability assays (PAMPA).
  • Cross-referencing with computational docking studies to confirm target binding poses .

Q. What computational tools are effective for predicting the metabolic stability of this compound derivatives?

  • Methodological Answer :

  • ADMET Predictors : Software like Schrödinger’s QikProp or SwissADME estimates metabolic sites (e.g., tert-butoxy cleavage via cytochrome P450).
  • MD Simulations : Molecular dynamics (e.g., GROMACS) models tert-butyl group flexibility and solvent interactions, correlating with experimental half-life data (e.g., t1/2_{1/2} > 2h in hepatic microsomes) .

Tables for Key Data

Table 1 : Comparison of Synthetic Methods for tert-Butoxy Piperidine Derivatives

MethodYield (%)Purity (%)Key ConditionsReference
Nucleophilic Substitution6595NaH, DMF, 60°C, 12h
Reductive Amination7298Pd/C, H2_2, MeOH, RT
Coupling with Pyrimidine5890K2_2CO3_3, DMF, 80°C

Table 2 : Spectroscopic Signatures of this compound

TechniqueKey SignalsInterpretation
1^1H NMR1.2 ppm (s, 9H, tert-butyl)Confirms tert-butoxy group
13^{13}C NMR80 ppm (C-O tert-butyl)Distinguishes from Boc-protected N
HRMS[M+H]+^+ = 186.1492Validates molecular formula

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.